A Comprehensive Technical Guide to the Synthesis and Characterization of N-p-Tolyl 4-boronobenzenesulfonamide
A Comprehensive Technical Guide to the Synthesis and Characterization of N-p-Tolyl 4-boronobenzenesulfonamide
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N-p-Tolyl 4-boronobenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a robust, field-proven protocol. The guide emphasizes the causal relationships behind experimental choices, ensuring a self-validating and reproducible workflow. We will explore a reliable two-step synthetic pathway, followed by an in-depth analysis using modern spectroscopic and chromatographic techniques. The unique structural combination of an aryl sulfonamide and a boronic acid moiety presents intriguing possibilities for designing novel therapeutic agents, particularly as enzyme inhibitors.[1][2][3]
Introduction: The Convergence of Sulfonamides and Boronic Acids
The strategic combination of privileged structural motifs is a cornerstone of modern drug discovery. Aryl sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the basis of numerous antibacterial, anti-inflammatory, and anti-cancer agents.[4][5][6] Their ability to act as transition-state analogs and engage in key hydrogen bonding interactions makes them highly effective pharmacophores.
Concurrently, the incorporation of boronic acids into drug candidates has gained immense traction, culminating in FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam.[3] The boron atom's unique electronic properties—specifically its empty p-orbital—allow it to form reversible covalent bonds with nucleophilic residues (such as serine or threonine) in enzyme active sites, leading to potent and often highly specific inhibition.[1][3]
N-p-Tolyl 4-boronobenzenesulfonamide represents a quintessential example of this synergistic design strategy. It merges the established bioactivity of the N-aryl sulfonamide scaffold with the versatile reactivity of a boronic acid. Such molecules are prime candidates for screening as inhibitors of enzymes like β-lactamases and proteases, where both functionalities can play a critical role in binding and mechanism of action.[1][2] This guide provides the foundational chemistry required to synthesize and validate this valuable molecular probe.
Synthetic Strategy and Rationale
The synthesis of N-p-Tolyl 4-boronobenzenesulfonamide is most reliably achieved through a two-step sequence. This approach ensures high yields and simplifies purification by addressing the synthesis of the stable sulfonamide bond first, followed by the introduction of the more sensitive boronic acid moiety.
Overall Synthetic Pathway:
Caption: Two-step synthesis of the target compound.
This strategy is superior to a one-pot, three-component coupling for a guide of this nature because it isolates potential points of failure, making troubleshooting more straightforward. The intermediate, N-p-Tolyl 4-bromobenzenesulfonamide, is a stable, crystalline solid that can be easily purified and fully characterized before proceeding to the more complex palladium-catalyzed borylation step.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Step 1: Synthesis of N-p-Tolyl 4-bromobenzenesulfonamide
This reaction forms the core sulfonamide linkage through the nucleophilic attack of an amine on a sulfonyl chloride.
Caption: General experimental workflow for synthesis and analysis.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| 4-Bromobenzenesulfonyl chloride | 255.50 | 2.56 g | 10.0 |
| p-Toluidine | 107.15 | 1.07 g | 10.0 |
| Pyridine | 79.10 | 1.2 mL | 15.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1M Hydrochloric Acid (HCl) | - | 30 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10.0 mmol) and dissolve in dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add pyridine (1.2 mL, 15.0 mmol), followed by the portion-wise addition of 4-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol) over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield N-p-Tolyl 4-bromobenzenesulfonamide as a white crystalline solid.
Rationale:
-
Pyridine: Acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. It can also serve as a nucleophilic catalyst.[5][6]
-
0 °C Start Temperature: The reaction is exothermic. Starting at a low temperature helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The acid wash removes unreacted pyridine and p-toluidine. The bicarbonate wash removes any remaining acidic impurities. This ensures a clean crude product for purification.
-
Recrystallization: This is an efficient method for purifying the solid product, removing soluble impurities to achieve high analytical purity.[7]
Step 2: Synthesis of N-p-Tolyl 4-boronobenzenesulfonamide via Miyaura Borylation
This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to convert the aryl bromide to the corresponding boronic acid pinacol ester, which is subsequently hydrolyzed to the target boronic acid.[8][9][10]
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| N-p-Tolyl 4-bromobenzenesulfonamide | 326.22 | 1.63 g | 5.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.40 g | 5.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 183 mg | 0.25 (5 mol%) |
| Potassium Acetate (KOAc) | 98.14 | 1.47 g | 15.0 |
| 1,4-Dioxane (anhydrous) | - | 40 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add N-p-Tolyl 4-bromobenzenesulfonamide (1.63 g, 5.0 mmol), bis(pinacolato)diboron (1.40 g, 5.5 mmol), Pd(dppf)Cl₂ (183 mg, 0.25 mmol), and potassium acetate (1.47 g, 15.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (40 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester intermediate.
-
To obtain the final boronic acid, dissolve the crude ester in a 9:1 mixture of acetone and water, add a catalytic amount of HCl, and stir at room temperature for 2 hours until hydrolysis is complete.
-
Remove the acetone via rotary evaporation. The aqueous solution can be extracted with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
Purify the final product by flash column chromatography or recrystallization to yield N-p-Tolyl 4-boronobenzenesulfonamide.
Rationale:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.[8]
-
Pd(dppf)Cl₂: A robust and versatile pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand provides the necessary stability and electronic properties for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[11][12]
-
Potassium Acetate (KOAc): A mild base required for the transmetalation step of the catalytic cycle, facilitating the transfer of the boryl group from the boron reagent to the palladium center.
-
Hydrolysis: The Miyaura borylation yields a boronic acid pinacol ester, which is more stable and easier to handle than the free boronic acid. A mild acidic workup is required to hydrolyze the ester to the desired final product.[13]
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized N-p-Tolyl 4-boronobenzenesulfonamide.
Expected Analytical Data:
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons (AA'BB' systems for both rings), singlet for the tolyl methyl group, singlet for the N-H proton, broad singlet for B(OH)₂ protons. |
| ¹³C NMR | Signals for all unique aromatic carbons, methyl carbon, and the carbon attached to the boron atom (C-B). |
| IR (FTIR) | N-H stretch (~3250 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), S=O asymmetric & symmetric stretches (~1340 & 1160 cm⁻¹), B-O stretch (~1350 cm⁻¹).[14][15] |
| Mass Spec (ESI-MS) | Correct molecular ion peak [M+H]⁺ or [M-H]⁻. Characteristic isotopic pattern for boron (¹⁰B and ¹¹B).[16][17] |
| Melting Point | Sharp melting point range, indicating high purity. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~10.5 (s, 1H, SO₂NH)
-
δ ~8.2 (s, 2H, B(OH)₂)
-
δ ~7.8-7.9 (d, 2H, Ar-H ortho to SO₂)
-
δ ~7.7-7.8 (d, 2H, Ar-H ortho to B)
-
δ ~7.1 (d, 2H, Ar-H of tolyl ring)
-
δ ~7.0 (d, 2H, Ar-H of tolyl ring)
-
δ ~2.2 (s, 3H, Ar-CH₃)
-
Note: Chemical shifts are approximate and should be confirmed with experimental data. The signals for the B(OH)₂ protons are often broad and may exchange with water in the solvent.[18]
-
-
¹³C NMR (101 MHz, DMSO-d₆):
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.
-
Expected m/z: For C₁₃H₁₄BNO₄S, the monoisotopic mass is 291.07 g/mol . Expect to see [M+H]⁺ at 292.08 or [M-H]⁻ at 290.06.
-
Boron Isotopic Pattern: Boron has two stable isotopes: ¹¹B (~80% abundance) and ¹⁰B (~20% abundance). This results in a characteristic M+1 peak that is approximately 25% of the intensity of the molecular ion peak, providing definitive evidence for the presence of a single boron atom in the molecule.[17][20][21]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
-
v(N-H): A sharp to medium peak around 3250 cm⁻¹.
-
v(S=O): Two strong, characteristic peaks for the asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹) stretches of the sulfonyl group.[14]
-
v(B-O): A strong, broad absorption around 1350 cm⁻¹, which may overlap with the S=O stretch.
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